molecular formula C7H14N2O B1359919 Cyclohexylurea CAS No. 698-90-8

Cyclohexylurea

Cat. No.: B1359919
CAS No.: 698-90-8
M. Wt: 142.2 g/mol
InChI Key: WUESWDIHTKHGQA-UHFFFAOYSA-N
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Description

Cyclohexylurea is an organic compound with the molecular formula C7H14N2O. It is a derivative of urea where one of the hydrogen atoms is replaced by a cyclohexyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexylurea can be synthesized through several methods. One common method involves the reaction of cyclohexylamine with silicon tetraisocyanate in anhydrous benzene. The reaction mixture is heated at reflux temperature, and the product is isolated by filtration and recrystallization from isopropyl alcohol .

Another method involves the use of chlorocarbonylsulfenyl chloride as a carbonylating agent. This method includes two steps: first, the reaction of cyclohexylamine with chlorocarbonylsulfenyl chloride to form an intermediate, followed by the reaction of this intermediate with ammonia or monomethylamine to produce this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

Cyclohexylurea undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding urea derivatives.

    Reduction: It can be reduced to form cyclohexylamine and other related compounds.

    Substitution: this compound can participate in substitution reactions where the cyclohexyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield.

Major Products Formed

The major products formed from these reactions include various substituted ureas, cyclohexylamine, and other cyclohexyl derivatives. These products have significant applications in pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

Pharmaceutical Applications

1.1 Drug Development

Cyclohexylurea derivatives have been synthesized for their potential as pharmaceutical agents. Notably, 1-(4-Bromobenzoyl)-1,3-dithis compound has been studied for its anti-inflammatory properties. This compound exhibits significant biological activities, including analgesic and anti-helminthic effects, making it a candidate for further development in treating various inflammatory conditions .

1.2 Pharmacokinetics and Toxicology

Research indicates that dithis compound has implications in pharmacokinetics, particularly in drug delivery systems. A study highlighted its role in enhancing the oral bioavailability of certain drugs, which is crucial for effective therapeutic outcomes . Additionally, the safety profile of this compound derivatives has been evaluated, revealing acceptable toxicity levels under controlled conditions .

Environmental Applications

2.1 Soil Chemistry

This compound compounds have been investigated for their effects on soil chemistry and plant growth. They can influence the availability of nutrients in the soil and may act as growth regulators in certain plant species. For instance, studies have shown that specific urea derivatives can enhance nitrogen uptake in crops, improving yield and sustainability .

2.2 Water Treatment

The ability of this compound to interact with various contaminants makes it a candidate for environmental remediation strategies. Its application in removing heavy metals from wastewater has been explored, demonstrating effective sorption capabilities that could lead to innovative water treatment solutions .

Agricultural Chemistry

3.1 Herbicides and Pesticides

This compound derivatives have shown promise as active ingredients in herbicides and pesticides. Research has documented their effectiveness in controlling pest populations while exhibiting lower toxicity to non-target organisms compared to traditional chemicals . This application is particularly relevant in sustainable agriculture practices aimed at reducing chemical inputs.

Data Tables

Application Area Compound Effectiveness Reference
Pharmaceutical1-(4-Bromobenzoyl)-1,3-dithis compoundAnti-inflammatory properties
EnvironmentalDithis compoundHeavy metal sorption from wastewater
AgriculturalThis compound derivativesEnhanced nitrogen uptake in crops

Case Studies

Case Study 1: Anti-inflammatory Properties

A study conducted on 1-(4-Bromobenzoyl)-1,3-dithis compound demonstrated significant anti-inflammatory effects in animal models. The results indicated a marked reduction in inflammation markers compared to control groups, suggesting potential therapeutic applications in inflammatory diseases .

Case Study 2: Environmental Remediation

In a controlled experiment assessing the efficacy of dithis compound for heavy metal removal from contaminated water sources, results showed a substantial decrease in lead and cadmium concentrations post-treatment. This highlights its potential role in environmental clean-up efforts .

Mechanism of Action

The mechanism of action of cyclohexylurea and its derivatives involves interactions with specific molecular targets. For example, some derivatives act as inhibitors of enzymes like soluble epoxide hydrolase, which plays a role in regulating blood pressure . The binding of this compound to these targets can modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Dicyclohexylurea: This compound is similar to this compound but contains two cyclohexyl groups.

    Acetohexamide: A sulfonylurea derivative used in the treatment of diabetes mellitus type 2.

Uniqueness

This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its derivatives are valuable in both research and industrial applications, making it a versatile compound in the field of organic chemistry.

Biological Activity

Cyclohexylurea, particularly in its dithis compound form, has garnered attention for its diverse biological activities. This article explores the synthesis, pharmacological effects, and research findings related to this compound, emphasizing its potential therapeutic applications.

This compound can be synthesized through various methods, including the reaction of cyclohexylamine with isocyanates. The compound exhibits a urea functional group, which is essential for its biological activity.

Table 1: Synthesis Methods of this compound

MethodDescriptionYield (%)
Reaction with IsocyanateCyclohexylamine + Isocyanate → this compound75-85
Microwave-Assisted SynthesisEfficient heating to promote reaction80-90

Antihypertensive Effects

1,3-Dithis compound (DCU) has been studied extensively for its role as a soluble epoxide hydrolase (sEH) inhibitor. This inhibition leads to increased levels of epoxyeicosatrienoic acids (EETs), which are known to regulate vascular tone and blood pressure. In studies involving spontaneously hypertensive rats, DCU demonstrated significant antihypertensive effects when administered orally.

  • Case Study : In a pharmacokinetic evaluation, DCU was administered at a dose of 30 mg/kg. Results indicated a marked reduction in systemic blood pressure compared to control groups .

Antimicrobial and Antioxidant Activities

Recent research has also highlighted the antimicrobial properties of this compound derivatives. For instance, compounds synthesized from this compound exhibited moderate to potent activity against various bacterial strains.

  • Research Findings : A study identified that certain derivatives showed significant antimicrobial and antioxidant activities, particularly those with specific substitutions on the benzylidene ring .

Table 2: Biological Activities of this compound Derivatives

CompoundActivity TypeObserved Effect
3j (with 4-hydroxy substitution)AntimicrobialPotent against E. coli
3h (unsubstituted)Anti-inflammatoryModerate analgesic effect
3k (with halogen substitution)AntioxidantSignificant free radical scavenging

Clinical Applications

This compound has been explored for its potential in managing diabetes. A notable case study involved patients who had inadequate responses to traditional sulfonylureas. The administration of metahexamide (another name for this compound) led to varying degrees of success in controlling blood sugar levels.

  • Case Study Summary : Out of 27 patients treated with metahexamide, three achieved normal blood sugar levels, while others showed partial improvements. However, the overall response was mixed, indicating the need for further research into dosage and patient selection .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing cyclohexylurea, and how can purity be validated?

this compound is typically synthesized via the reaction of cyclohexylamine with urea derivatives or acyl chlorides in solvents like pyridine-benzene . For example, 4-methyl-3-nitrobenzoyl chloride reacts with this compound in pyridine-benzene to yield derivatives with ~52% efficiency . Purity validation requires elemental analysis (e.g., confirming C, H, and N percentages within ±0.3% of theoretical values) and techniques like melting point determination, NMR spectroscopy, and HPLC. Reproducibility hinges on documenting solvent ratios, reaction temperatures, and purification steps (e.g., recrystallization from ethanol or benzene) .

Q. How can researchers characterize the solubility and stability of this compound under varying experimental conditions?

Methodologically, solubility profiles should be tested in polar (e.g., water, ethanol) and non-polar solvents (e.g., benzene) using gravimetric or spectrophotometric methods. Stability studies require accelerated degradation tests under heat, light, and humidity, with analysis via TLC or HPLC to monitor decomposition byproducts . For reproducibility, pre-trial calibration of equipment and adherence to ICH guidelines for forced degradation are critical .

Q. What spectroscopic techniques are essential for confirming this compound’s structural integrity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for confirming substituent positions and hydrogen bonding in the urea moiety. Infrared (IR) spectroscopy identifies carbonyl (C=O) and amine (N-H) stretches, typically observed at ~1650 cm⁻¹ and ~3300 cm⁻¹, respectively. Cross-validation with X-ray crystallography or mass spectrometry (MS) enhances structural certainty .

Advanced Research Questions

Q. How does this compound interact with biological targets like the NLRP3 inflammasome, and what experimental designs address its dose-dependent efficacy?

this compound derivatives (e.g., glyburide analogs) inhibit NLRP3 inflammasome activation in vitro, but in vivo studies require high doses that risk hypoglycemia . Methodologically, researchers should:

  • Use THP-1 macrophages or murine bone marrow-derived macrophages for in vitro NLRP3 inhibition assays.
  • Pair these with in vivo models (e.g., myocardial infarction in mice) while monitoring glucose levels to decouple therapeutic effects from metabolic side effects .
  • Employ RNA sequencing to identify off-target pathways affected by high-dose regimens .

Q. How can contradictory data on this compound’s pharmacokinetic properties be resolved?

Discrepancies in bioavailability or metabolism often arise from species-specific differences in cytochrome P450 activity or formulation variability. To address this:

  • Conduct cross-species pharmacokinetic studies with LC-MS/MS quantification of plasma/tissue concentrations.
  • Standardize formulations using nanoencapsulation or co-solvents to improve consistency .
  • Apply meta-analysis tools to reconcile historical data, prioritizing studies with rigorous controls and transparency in raw data sharing .

Q. What computational strategies predict this compound’s binding affinity for novel therapeutic targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model interactions with targets like NLRP3 or carbonic anhydrase. Key steps include:

  • Validating force fields (e.g., AMBER) against crystallographic data of known urea-protein complexes.
  • Incorporating solvation effects and free-energy perturbation calculations to improve affinity predictions .
  • Cross-referencing in silico results with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for experimental validation .

Q. What methodologies optimize this compound derivatives for enhanced selectivity in enzyme inhibition?

Structure-activity relationship (SAR) studies guided by X-ray crystallography or cryo-EM structures can identify critical substituents. For example:

  • Modifying the cyclohexyl group’s steric bulk to reduce off-target binding.
  • Introducing electron-withdrawing groups (e.g., nitro) to the urea moiety to enhance hydrogen-bonding with active-site residues .
  • High-throughput screening (HTS) combined with kinome-wide profiling ensures selectivity across kinase or protease families .

Q. Methodological Guidelines

  • Experimental Reproducibility : Document reaction conditions (solvent purity, temperature gradients) and analytical parameters (NMR shimming, HPLC column batches) to enable replication .
  • Data Contradiction Analysis : Use triangulation—combining in vitro, in vivo, and computational data—to resolve inconsistencies. Iterative hypothesis refinement is essential .
  • Ethical Compliance : For biological studies, adhere to ARRIVE guidelines for animal research and obtain institutional review board (IRB) approval for human cell line use .

Properties

IUPAC Name

cyclohexylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H14N2O/c8-7(10)9-6-4-2-1-3-5-6/h6H,1-5H2,(H3,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUESWDIHTKHGQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20220102
Record name Urea, cyclohexyl-
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Molecular Weight

142.20 g/mol
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CAS No.

698-90-8
Record name Cyclohexylurea
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Synthesis routes and methods I

Procedure details

495 g (5 mols) of cyclohexylamine and 390 g (6.5 mols) of urea are heated under reflux in 750 ml of water. After the splitting-off of ammonia is complete, the mixture is cooled down and the product is filtered off with suction. After washing and drying, 638 g of N-cyclohexylurea (90% of theory) are obtained.
Quantity
495 g
Type
reactant
Reaction Step One
Name
Quantity
390 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
750 mL
Type
solvent
Reaction Step Three
Yield
90%

Synthesis routes and methods II

Procedure details

730 ml of mother liquor from Example 3, 50 ml of water, 495 g (5 mols) of cyclohexylamine and 312 g (5.2 mols) of urea are reacted and worked up as in Example 3. 652 g of N-cyclohexylurea (92% of theory) are obtained.
Quantity
495 g
Type
reactant
Reaction Step One
Name
Quantity
312 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
92%

Synthesis routes and methods III

Procedure details

Quantity
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Reaction Step One
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Synthesis routes and methods IV

Procedure details

Using the general method of Example 149, 1-(3-aminopropyl)-2-(2-methoxyethyl)-1H-imidazo[4,5-c]quinolin4-amine (1.50 g, 5.01 mmol) was reacted with cyclohexyl isocyanate (780 mg, 5.51 mmol) to provide 1.02 g of N-l3-[4amino-2-(2-methoxyethyl)-1H-imidazo[4,5-c]quinolin-1-yl]propyl)-N′-cyclohexylurea as a solid, m.p. 179-180° C. Analysis: Calculated for C23H32N6O2. 0.75H2O: %C, 63.06; %H, 7.71; %N, 19.18; Found: %C, 62.74; %H, 7.57; %N, 19.16.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
780 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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